ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.10381361 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Research in the synthesis and characterization of heterocyclic compounds often involves the creation and study of compounds with potential biological activities. For example, studies on the synthesis of new quinazolines as potential antimicrobial agents highlight the role of similar compounds in drug development and the exploration of their antimicrobial properties (Desai et al., 2007). Similarly, the synthesis and evaluation of various indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates for their antifungal activity indicate the significance of ethyl benzoate derivatives in medicinal chemistry (Ergenç et al., 1990).
Molecular Interactions and Supramolecular Structures
Research on the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates showcases the importance of understanding molecular interactions in the design of materials and drugs. The study of their one, two, and three-dimensional hydrogen-bonded structures could offer insights into the molecular design of compounds with specific physical or biological functions (Portilla et al., 2007).
Antileukemic Activity and Drug Design
The investigation of ureidothiazole and ureidothiadiazole derivatives related to ethyl 4-[[(2-thiazolylamino)carbonyl]-amino]benzoate for their antileukemic activity underscores the potential of such compounds in therapeutic applications. The structure-activity relationship studies of these compounds provide valuable information for the design of new drugs with enhanced efficacy against specific types of cancer (Zee-Cheng & Cheng, 1979).
Novel Synthetic Pathways and Molecular Engineering
The creation of novel synthetic pathways for the construction of chiral building blocks for enantioselective alkaloid synthesis demonstrates the versatility of ethyl benzoate derivatives in organic synthesis. The asymmetric intramolecular Michael reaction of acyclic compounds is a key step in the synthesis of complex molecules, offering pathways to the development of new drugs and materials (Hirai et al., 1992).
Future Directions
The future directions for research on “ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate” and related thiazole derivatives could involve the design and development of new compounds with improved biological activities and lesser side effects . This could potentially lead to the discovery of new drugs for various therapeutic applications.
Mechanism of Action
Target of Action
Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with various targets to exert their biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for biochemical interactions . This compound has been shown to interact with enzymes such as acetylcholinesterase and proteases, inhibiting their activity and thus affecting various biochemical pathways. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the benzoate group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in cellular metabolism and stress responses. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The thiazole ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This compound also acts as an allosteric modulator, binding to sites other than the active site on enzymes and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to transcription factors or DNA, altering the transcriptional machinery and leading to changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its effects may diminish over extended periods due to potential metabolic degradation or cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level is required to achieve therapeutic effects, beyond which adverse effects become prominent. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering the levels of key metabolites. The compound’s interactions with cofactors such as NADH and FADH2 also play a role in its metabolic processing and subsequent biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Binding proteins such as albumin can also aid in its distribution within the bloodstream, enhancing its bioavailability and tissue penetration. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, influencing its overall distribution profile.
Subcellular Localization
The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components . It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. Its localization to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression, while its presence in mitochondria can affect cellular energy metabolism.
Properties
IUPAC Name |
ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-20(24)15-8-10-16(11-9-15)21-18(23)12-17-13-26-19(22-17)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVNESKZKGIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.